Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)
Description
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) (CAS 174602-69-8) is a cyclopentane-based carboxylic acid derivative bearing a methylsulfonylamino (-NHSO₂CH₃) substituent at the 1-position of the ring. Its molecular formula is C₇H₁₃NO₄S, with a molar mass of 207.25 g/mol .
Properties
Molecular Formula |
C7H13NO4S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(methanesulfonamido)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) |
InChI Key |
KYGMYIZCEKUXGB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1(CCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Palladium-Catalyzed Hydrocarboxylation
Reaction: Cyclopentene reacts with carbon monoxide and water in the presence of a palladium catalyst.
-
Base-Induced Ring Contraction
Conditions: This reaction requires a strong base and is usually performed at elevated temperatures.
Industrial Production Methods
The industrial production of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the methylsulfonylamino group can lead to the formation of sulfonic acids.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Products: Reduction can convert the carboxylic acid group to an alcohol or the methylsulfonylamino group to an amine.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Products: Substitution reactions can replace the methylsulfonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or acid catalyst.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) is utilized in various fields of scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications.
- Used in the synthesis of pharmaceutical intermediates.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI) involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Structure and Substituent Analysis
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity: The target compound's sulfonamide group (-NHSO₂CH₃) distinguishes it from analogs with esters (-COOR), carbamates (e.g., Fmoc), or simple amino (-NH₂) groups.
- Steric and Stereochemical Effects: The 3-amino derivative (CAS 71830-08-5) demonstrates how substituent position and stereochemistry (1R,3S) influence physicochemical behavior .
Physicochemical Properties
- Solubility :
- Thermal Stability: The 3-amino derivative (CAS 71830-08-5) has a melting point of 172.1°C, suggesting higher thermal stability than the target compound (data unavailable) .
- Acidity :
- The sulfonamide group (pKa ~1-2) in the target compound is more acidic than carboxylic acid derivatives without electron-withdrawing groups .
Biological Activity
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Cyclopentanecarboxylic acid derivatives are characterized by their cyclopentane ring structure, which can influence their biological activity. The specific compound features a methylsulfonyl group and an amino substituent that may enhance its pharmacological profile.
Antimicrobial Properties
Research indicates that cyclopentanecarboxylic acids can exhibit antimicrobial activity. For instance, compounds derived from cyclopentane structures have been studied for their ability to inhibit neuraminidase, an enzyme critical for the proliferation of various pathogens, including influenza viruses and certain bacteria . The inhibition of this enzyme can prevent viral replication and spread, making these compounds potential candidates for antiviral therapies.
Pain Management
Another area of investigation is the role of cyclopentanecarboxylic acid derivatives in pain management. Certain derivatives have shown promise in modulating the VR1 receptor (also known as TRPV1), which is involved in pain signaling pathways. Compounds targeting this receptor may provide therapeutic effects for conditions associated with chronic pain .
Inhibition Studies
A study focusing on the biological activity of substituted cyclopentane compounds found that specific derivatives significantly inhibited neuraminidase activity. This suggests a potential application in treating viral infections . The efficacy of these compounds was evaluated through various enzymatic assays, demonstrating their ability to reduce the viral load in infected cells.
Synthesis and Optimization
Recent advances in synthetic methodologies have enabled the efficient production of cyclopentanecarboxylic acid derivatives with enhanced biological activity. For instance, transannular C–H arylation techniques have been developed to create γ-arylated cycloalkane acids that exhibit important biological properties . This synthetic strategy not only simplifies the preparation process but also allows for the rapid exploration of structure-activity relationships.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO3S |
| Molecular Weight | 189.25 g/mol |
| Biological Activity | Neuraminidase inhibition, Pain modulation |
| Target Receptors | VR1 (TRPV1), Neuraminidase |
Q & A
Q. What are the common synthetic routes for preparing 1-[(methylsulfonyl)amino]cyclopentanecarboxylic acid?
The synthesis typically involves introducing the methylsulfonylamino group to a cyclopentanecarboxylic acid scaffold. A method analogous to Reference Example 87/88 (EP 4 374 877 A2) uses tert-butoxycarbonyl (Boc)-protected intermediates. For example:
Start with 1-amino-cyclopentanecarboxylic acid derivatives (e.g., 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid).
React with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
Deprotect the Boc group using acidic conditions (e.g., HCl in dioxane).
Validation involves GC-MS for purity and NMR for structural confirmation .
Q. How can the compound’s structural integrity be validated after synthesis?
Use a combination of:
- NMR spectroscopy : Analyze proton environments (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm, sulfonamide protons at δ 3.0–3.5 ppm).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C8H13NO4S at m/z 220.06).
- Chromatography : GC-MS or HPLC to assess purity (>95% area under the curve). Cross-reference with PubChem or synthetic literature for spectral matches .
Q. What biological roles or activities are associated with cyclopentanecarboxylic acid derivatives?
Derivatives like 1-[(methylsulfonyl)amino]cyclopentanecarboxylic acid are precursors for bioactive molecules. For example:
- Plant growth regulation : Cyclopentanecarboxylic acid derivatives modulate plant hormone pathways (e.g., terpenoid biosynthesis) .
- Enzyme inhibition : Sulfonamide groups may target enzymes like carbonic anhydrase or proteases. Test via in vitro assays (e.g., fluorescence-based inhibition assays) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the methylsulfonyl group?
Key variables to test:
- Solvent polarity : Use DMF or THF to stabilize the sulfonamide intermediate.
- Temperature : Moderate conditions (0–25°C) to avoid side reactions.
- Catalyst screening : Additives like DMAP may accelerate sulfonylation.
Monitor progress via TLC (Rf shift) and optimize using Design of Experiments (DoE) to identify interactions between variables. Reference yields for similar reactions range from 80–97% .
Q. What strategies resolve contradictions in NMR spectral data for cyclopentane derivatives?
Example issue: Overlapping cyclopentane proton signals. Solutions include:
- 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously.
- Variable temperature NMR : Reduce signal broadening caused by ring puckering.
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. How can computational methods predict the compound’s reactivity in biological systems?
Approaches include:
- Docking studies : Simulate binding to target proteins (e.g., using AutoDock Vina). Focus on sulfonamide interactions with catalytic residues.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity. Validate with in vitro assays (e.g., hepatic microsomal stability tests) .
Q. What are the challenges in characterizing degradation products under varying storage conditions?
Methodology:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
- LC-HRMS : Identify degradation products via exact mass and fragmentation patterns.
- Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradants. Note that cyclopentane rings may undergo oxidation or ring-opening under harsh conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
